

# $\alpha$ -desulfated cholecystokinin octapeptide and gastric acid secretion

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An In-depth Technical Guide to the Role of  $\alpha$ -Desulfated Cholecystokinin Octapeptide in Gastric Acid Secretion

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Cholecystokinin (CCK) is a critical peptide hormone in gastrointestinal physiology, existing in various isoforms, with the sulfation of a C-terminal tyrosine residue being a key determinant of its biological activity. While the sulfated cholecystokinin octapeptide (CCK-8-S) exhibits a complex, dual role in regulating gastric acid, the  $\alpha$ -desulfated form (CCK-8-DS) displays a more specific mechanism of action. This guide provides a comprehensive technical overview of the effects of CCK-8-DS on gastric acid secretion, detailing its receptor affinity, quantitative effects in various models, the underlying signaling pathways, and the experimental protocols used for its characterization. The evidence indicates that CCK-8-DS primarily functions as a gastrin agonist, stimulating acid secretion through the cholecystokinin-2 (CCK2) receptor, a characteristic that distinguishes it sharply from its sulfated counterpart.

## Receptor Binding Affinity and Specificity

The physiological effects of CCK peptides are mediated by two primary G-protein coupled receptors: the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the cholecystokinin-2

receptor (CCK2R, formerly CCK-B/gastrin). The key differentiator in the action of sulfated versus desulfated CCK-8 lies in their binding affinities for these two receptor subtypes.

Sulfation of the tyrosine residue is paramount for high-affinity binding to the CCK1R.[1] In contrast, the CCK2R, which also functions as the gastrin receptor, is significantly less sensitive to the presence or absence of this sulfate group.[1] Consequently,  $\alpha$ -desulfated CCK-8 demonstrates markedly lower affinity for CCK1R while retaining a notable affinity for CCK2R. This differential binding profile is the foundation of its specific physiological effects on gastric secretion.

**Table 1: Comparative Receptor Binding Affinities**

Peptide Form	Receptor Subtype	Model System	Binding Affinity (Kd or IC50)	Reference
$\alpha$ -Desulfated CCK-8	Gastrin (CCK2R)	Guinea Pig Pancreatic Acini	Kd = 28 nM	[1]
Sulfated CCK-8	Gastrin (CCK2R)	Guinea Pig Pancreatic Acini	Kd = 0.4 nM	[1]
$\alpha$ -Desulfated CCK-8	CCK1R	CHO-CCK1 Cells	IC50 > 1 $\mu$ M	[2]
Sulfated CCK-8	CCK1R	CHO-CCK1 Cells	IC50 = 8 nM	[2]
$\alpha$ -Desulfated CCK-8	CCK2R	CHO-CCK2 Cells	IC50 = 10 nM	[2]
Sulfated CCK-8	CCK2R	CHO-CCK2 Cells	IC50 = 3 nM	[2]

Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity; lower values indicate stronger binding.

## Quantitative Effects on Gastric Acid Secretion

The functional consequence of CCK-8-DS's receptor binding profile is a distinct, stimulatory effect on gastric acid secretion in specific models, contrasting with the often inhibitory or biphasic effects of sulfated CCK-8.

In studies using rats, a-desulfated CCK-8 has been shown to stimulate gastric acid secretion in a dose-dependent manner, effectively acting as a gastrin-like agonist.[3] The sulfated form, under the same conditions, did not produce a stimulatory effect and instead inhibited pentagastrin-induced secretion, likely through a competitive interaction at the receptor level.[3] This suggests that in the rat, the lack of sulfation unmasks a purely stimulatory action via the gastrin (CCK2) receptor.[3]

Conversely, studies in dogs have indicated that desulfation of CCK analogs renders them ineffective at stimulating acid secretion, highlighting significant species-dependent differences.[3] In humans and other models, the action of sulfated CCK-8 is more complex. It can directly stimulate parietal cells via the CCK2R but simultaneously trigger potent inhibitory pathways by binding to CCK1R on gastric D-cells, which release the acid-inhibiting hormone somatostatin.[4][5] Because CCK-8-DS has poor affinity for the CCK1R, it does not effectively engage this inhibitory D-cell pathway, resulting in a predominantly stimulatory effect on acid output.

## Table 2: Summary of Effects on Gastric Acid Secretion

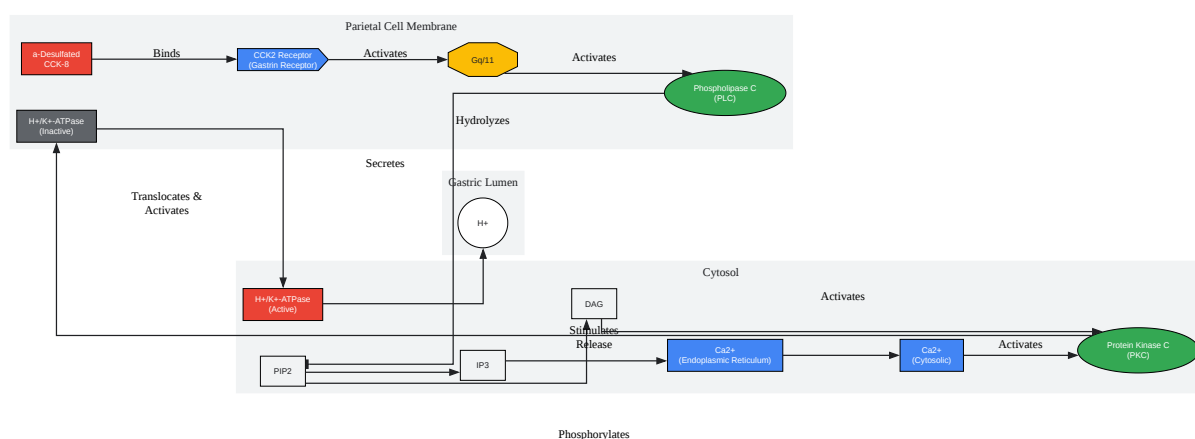
Model System	Peptide Form	Dose / Concentration	Observed Effect on Gastric Acid Secretion	Reference
In Vivo Rat	$\alpha$ -Desulfated CCK-8	Dose-dependent	Stimulation (lower maximal response than pentagastrin)	[3]
In Vivo Rat	Sulfated CCK-8	Not specified	No stimulatory effect; inhibited pentagastrin-induced secretion	[3]
Isolated Mouse Stomach	Sulfated CCK-8	EC50 = 5 nM	Potent, full agonist (stimulation)	[6]
In Vitro Rabbit Glands	Sulfated CCK-8	10 <sup>-10</sup> M to 10 <sup>-6</sup> M	Dose-dependent stimulation of aminopyrine accumulation	[7]
In Vivo Human	Sulfated CCK-8	15 pmol·kg <sup>-1</sup> ·h <sup>-1</sup>	2.5-fold increase over basal; higher doses were less effective	[5]

## Signaling Pathways and Mechanisms of Action

The primary mechanism by which  $\alpha$ -desulfated CCK-8 stimulates gastric acid secretion is through the activation of the CCK2/gastrin receptor on the basolateral membrane of gastric parietal cells.

- **Receptor Binding and G-Protein Activation:** CCK-8-DS binds to the CCK2R, inducing a conformational change that activates the associated heterotrimeric G-protein, Gq/11.

- **Effector Enzyme Activation:** The activated  $\alpha$ -subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C (PLC).
- **Second Messenger Generation:** PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
- **Intracellular Calcium Mobilization:** IP<sub>3</sub> diffuses through the cytosol and binds to IP<sub>3</sub> receptors on the endoplasmic reticulum, triggering the release of stored Ca<sup>2+</sup> into the cytoplasm.
- **Protein Kinase Activation:** The increase in intracellular Ca<sup>2+</sup>, along with DAG, activates protein kinases such as Protein Kinase C (PKC) and Ca<sup>2+</sup>/calmodulin-dependent kinases.
- **Proton Pump Stimulation:** These kinase cascades ultimately lead to the stimulation and translocation of the H<sup>+</sup>/K<sup>+</sup>-ATPase (the proton pump) to the apical membrane of the parietal cell, resulting in the secretion of H<sup>+</sup> into the gastric lumen.



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**Caption:** CCK2R-mediated signaling cascade for gastric acid secretion.

## Experimental Protocols

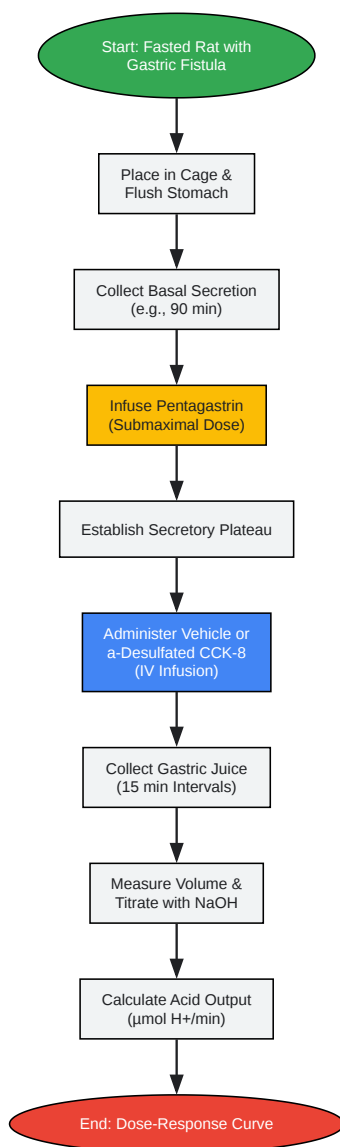
The characterization of CCK-8-DS's effect on gastric acid secretion relies on established in vivo and in vitro methodologies.

## In Vivo Protocol: Perfused Rat Stomach with Gastric Fistula

This protocol allows for the direct measurement of gastric acid output in a living animal model under controlled conditions.

- Animal Model: Male Sprague-Dawley rats (180-220g) are fasted for 18-24 hours with free access to water.[\[8\]](#)
- Surgical Preparation:
  - Animals are anesthetized (e.g., isoflurane or urethane).[\[8\]](#)[\[9\]](#)
  - A stainless steel gastric fistula is surgically implanted into the stomach wall to allow for the collection of gastric contents.[\[8\]](#) Animals are allowed to recover post-surgery.
- Experimental Procedure:
  - On the day of the experiment, the conscious, restrained rat is placed in a suitable cage.[\[8\]](#)
  - The stomach is flushed with warm saline to remove residual contents.[\[8\]](#)
  - A continuous intravenous infusion of a submaximal dose of a secretagogue like pentagastrin (e.g., 30 nmol·kg<sup>-1</sup>) is initiated to induce a stable plateau of acid secretion.[\[8\]](#)
  - After a stabilization period (e.g., 90 minutes), a continuous intravenous infusion of a-desulfated CCK-8 is started at varying doses.
- Measurement and Data Analysis:
  - Gastric juice is collected in 15-minute intervals throughout the experiment.
  - The volume of each sample is recorded.

- The acid concentration is determined by titration to a pH of 7.0 with a standardized NaOH solution (e.g., 0.01 N).
- Acid output is calculated and expressed as micromoles of H<sup>+</sup> per minute (μmol H<sup>+</sup>/min).



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**Caption:** Workflow for an in vivo gastric acid secretion experiment.

## In Vitro Protocol: <sup>14</sup>C-Aminopyrine Accumulation in Isolated Gastric Glands

This method provides an indirect but reliable measure of acid secretion in isolated parietal cells, free from systemic influences.

- Tissue Preparation: Gastric glands are isolated from rabbit or guinea pig stomachs using enzymatic digestion (e.g., collagenase).
- Experimental Setup:
  - Isolated glands are suspended in a buffered medium (e.g., HEPES).
  - The weak base  $^{14}\text{C}$ -aminopyrine is added to the medium. This radiolabeled compound is lipid-soluble and uncharged at neutral pH, allowing it to freely cross cell membranes.
- Stimulation: The glands are incubated with various concentrations of  $\alpha$ -desulfated CCK-8 for a set period (e.g., 30-60 minutes) at  $37^\circ\text{C}$ .
- Measurement and Analysis:
  - In response to stimulation, parietal cells secrete acid into the glandular lumen, creating a highly acidic environment.
  - The  $^{14}\text{C}$ -aminopyrine becomes protonated (charged) in this acidic space and is trapped, as it can no longer diffuse back across the membrane.
  - The incubation is stopped, and the glands are separated from the medium by centrifugation.
  - The amount of radioactivity accumulated within the glands is measured using a scintillation counter.
  - The ratio of intracellular to extracellular radioactivity serves as an index of acid secretion.

## Conclusion and Future Directions

The evidence strongly supports the role of  $\alpha$ -desulfated cholecystokinin octapeptide as a direct stimulant of gastric acid secretion. Its mechanism is rooted in its selective agonist activity at the CCK2/gastrin receptor on parietal cells.[3] By lacking significant affinity for the CCK1 receptor,



CCK-8-DS bypasses the potent, somatostatin-mediated inhibitory pathways that are activated by its sulfated counterpart, resulting in a clearer, predominantly stimulatory response.[1][4]

For researchers and drug development professionals, this distinction is critical. CCK-8-DS serves as a valuable pharmacological tool for isolating and studying CCK2R-mediated pathways without the confounding influence of CCK1R activation. Understanding this differential activity is essential for the development of highly selective agonists or antagonists targeting the gastrin receptor system for therapeutic applications in acid-related disorders or certain types of neuroendocrine tumors.

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